molecular formula C10H20O6 B1266720 Butyl beta-D-glucopyranoside CAS No. 5391-18-4

Butyl beta-D-glucopyranoside

Cat. No.: B1266720
CAS No.: 5391-18-4
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-HOTMZDKISA-N
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Mechanism of Action

Target of Action

Butyl Beta-D-Glucopyranoside primarily targets enzymes known as β-glucosidases . These enzymes are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides .

Mode of Action

The interaction of this compound with its targets involves the hydrolysis of glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This process is facilitated by β-glucosidases, which catalyze the hydrolysis of the β-1,4-glucosidic linkage .

Biochemical Pathways

The action of this compound affects several biochemical pathways. These include biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and lignification, catabolism of cell wall oligosaccharides, defense, phytohormone conjugate activation, and scent release in plants .

Pharmacokinetics

It’s known that the hydrophilicity of glycosides, such as this compound, can enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. For instance, in microorganisms, the action of this compound can facilitate biomass conversion . In animals, it can aid in the breakdown of glycolipids and exogenous glucosides . In plants, it can contribute to processes such as lignification and the catabolism of cell wall oligosaccharides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents, ionic liquids, and co-solvent mixtures can impact the synthesis of long-chain alkyl glucosides like this compound . Furthermore, the pH of the environment can also affect the hydrolysis of glycosidic bonds facilitated by β-glucosidases .

Biochemical Analysis

Biochemical Properties

Butyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with enzymes such as beta-glucosidases, which catalyze the hydrolysis of glycosidic bonds to release glucose residues . These interactions are essential for various metabolic processes, including the breakdown of complex carbohydrates. The compound’s ability to act as a substrate for beta-glucosidases highlights its importance in enzymatic reactions and metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of glycosidases, leading to changes in the levels of glucose and other metabolites within cells . These changes can impact cellular functions such as energy production, signal transduction, and gene regulation. Additionally, this compound has been observed to affect the stability and activity of certain proteins, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound binds to the active sites of beta-glucosidases, facilitating the hydrolysis of glycosidic bonds . This interaction is crucial for the compound’s role in metabolic processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s multifaceted role in cellular and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in metabolic pathways and enzyme activities. Understanding these temporal effects is essential for optimizing the use of this compound in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance metabolic processes and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. Studies have identified threshold levels for the compound’s beneficial and harmful effects, providing valuable insights for its safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as beta-glucosidases, facilitating the breakdown of complex carbohydrates into simpler sugars. This process is essential for energy production and other metabolic functions. Additionally, this compound can influence the levels of metabolites and metabolic flux, further highlighting its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its effects on cellular functions. These localization patterns are essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl beta-D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reaction between glucose and butanol in non-aqueous solvents . This method is preferred due to its regio- and stereo-selectivity under mild conditions. The reaction typically occurs at 30°C with a yield of around 67% .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route. This includes five consecutive steps: acetylation of glucose, selective deacetylation at the C1 position, conversion to trichloroacetimidate, coupling with butanol, and deprotection . This method allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Butyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and butanol in the presence of water and enzymes . Transglucosylation involves the transfer of the glucosyl group to another alcohol, forming a new glucoside .

Common Reagents and Conditions:

    Hydrolysis: Water and β-glucosidase at 30°C.

    Transglucosylation: Alcohols (e.g., methanol, ethanol) and β-glucosidase at 30°C.

Major Products:

    Hydrolysis: Glucose and butanol.

    Transglucosylation: New glucosides depending on the alcohol used.

Comparison with Similar Compounds

  • Octyl beta-D-glucopyranoside
  • Decyl beta-D-glucopyranoside
  • Hexyl beta-D-glucopyranoside

Comparison: Butyl beta-D-glucopyranoside is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity . This balance makes it particularly effective in solubilizing membrane proteins compared to its shorter or longer chain counterparts. For example, octyl beta-D-glucopyranoside has a longer chain, making it more hydrophobic and less effective in certain applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQLIRVMZFOS-HOTMZDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021370
Record name Beta-D-Glucopyranoside, butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-18-4
Record name Butyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-D-Glucopyranoside, butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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